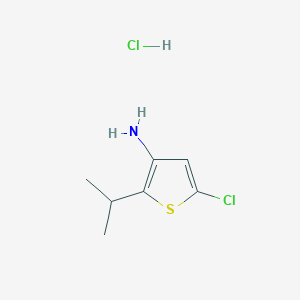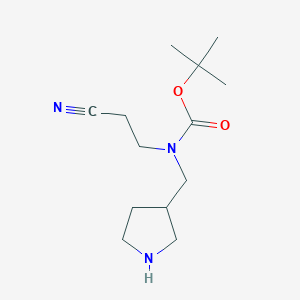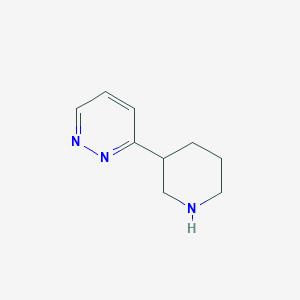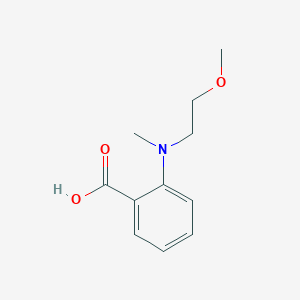
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring with a fluorine atom at the 4th position, a mercapto group at the 3rd position, and a tert-butyl ester group at the 1st position
Vorbereitungsmethoden
The synthesis of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Mercapto Group Introduction: The mercapto group can be introduced using thiolating agents such as thiourea or thiol derivatives.
Esterification: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LAH).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and mercapto group play crucial roles in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3S,4R)-4-fluoro-3-mercaptopiperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate: This compound has a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: This compound features an amino group and a pyrrolidine ring, offering distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C10H18FNO2S |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-4-fluoro-3-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO2S/c1-10(2,3)14-9(13)12-5-4-7(11)8(15)6-12/h7-8,15H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
LYWOSJYWOHDCQA-SFYZADRCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)S)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)S)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


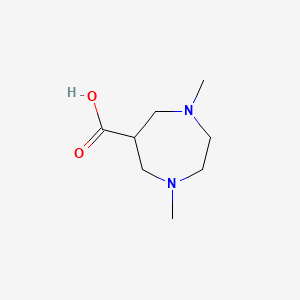
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
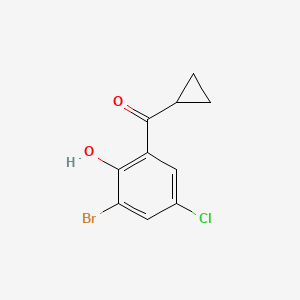
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
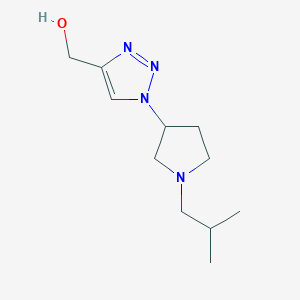
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
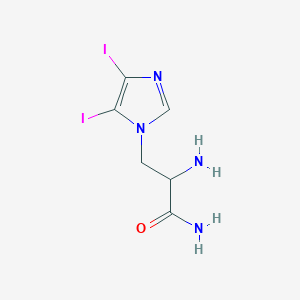
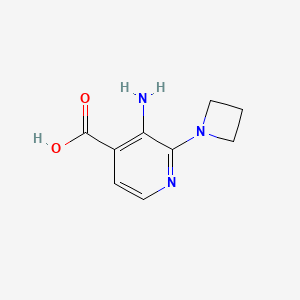
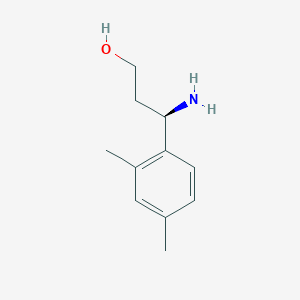
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)
